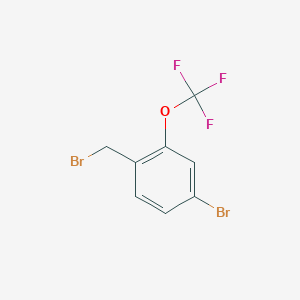

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE

Cat. No. B8755164

M. Wt: 333.93 g/mol

InChI Key: FDAOMROLPVEVGJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08088776B2

Procedure details

Add (4-bromo-2-(trifluoromethoxy)phenyl)methanol (9.757 g, 36 mmol) and dichloromethane (180 mL) to a 500 mL flask equipped with a magnetic stir bar and N2 inlet. Cool the solution to 0° C. and then treat with triphenylphosphine (11.33 g, 43 mmol) and carbon tetrabromide (14.26 g, 43 mmol). Stir the reaction at 0° C. for 45 minutes, warm to room temperature and stir an additional 1 hour. Wash the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL), then dry over anhydrous magnesium sulfate. Filter through Celite® and concentrate under vacuum to dryness. Dissolve the residue in hexanes, filter to remove the triphenyl phosphine oxide, and concentrate to a colorless oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 10.5 g (88%) of the product as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.46-7.40 (m, 2H), 7.38-7.33 (m, 1H), 4.46 (s, 3H).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:35])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.757 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)CO)OC(F)(F)F

|

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

11.33 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

14.26 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Br)(Br)(Br)Br

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar and N2 inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 0° C. for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir an additional 1 hour

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter through Celite®

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate under vacuum to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the residue in hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the triphenyl phosphine oxide

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate to a colorless oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify the crude product via silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with hexanes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)CBr)OC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.5 g | |

| YIELD: PERCENTYIELD | 88% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |